In-Depth Technical Guide: Fundamental Properties of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine
In-Depth Technical Guide: Fundamental Properties of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, commonly abbreviated as Tcz, is a star-shaped organic semiconductor that has garnered significant interest in the field of organic electronics. Its molecular architecture, featuring a central electron-deficient 1,3,5-triazine core symmetrically substituted with three electron-donating carbazole moieties, imparts a unique combination of thermal, photophysical, and electrochemical properties. This guide provides a comprehensive overview of the fundamental properties of Tcz, including detailed experimental protocols and data analysis, to serve as a valuable resource for researchers and professionals in materials science and related fields.
Molecular Structure and Core Properties
The core of Tcz consists of a planar 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This triazine core is known for its electron-accepting nature. Attached to each of the three carbon atoms of the triazine ring is a carbazole unit linked via a nitrogen atom. Carbazole is a well-known hole-transporting moiety, prized for its excellent redox and luminescent properties, as well as its good thermal and environmental stability.[1] The direct attachment of the carbazole units to the triazine core results in a rigid, propeller-like, C₃-symmetric structure. This unique arrangement contributes to its high thermal stability and efficient charge transport properties.
Physicochemical and Electronic Properties
The fundamental properties of Tcz are summarized in the tables below, providing a quick reference for its key characteristics.
Table 1: General Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine |
| Synonyms | Tcz, 2,4,6-Tris(9-carbazolyl)-1,3,5-triazine |
| CAS Number | 134984-37-5 |
| Molecular Formula | C₃₉H₂₄N₆ |
| Molecular Weight | 576.65 g/mol |
| Appearance | White to almost white powder/crystal |
Table 2: Thermal Properties
| Property | Value |
| Decomposition Temperature (Td) | 370 °C |
Table 3: Photophysical Properties (in Toluene)
| Property | Value |
| UV-Vis Absorption (λabs) | ~283 nm, ~296 nm |
| Photoluminescence Emission (λem) | 397 nm |
| Photoluminescence Quantum Yield (PLQY) | Data not available |
| Excited State Lifetime (τ) | Data not available |
Table 4: Electrochemical Properties (of a related compound*)
| Property | Value |
| HOMO Energy Level | -5.83 eV |
| LUMO Energy Level | -2.88 eV |
| Electrochemical Band Gap | 2.95 eV |
| *Data for 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz).[2] |
Table 5: Crystallographic Data (of a related precursor**)
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 20.280(3) Å |
| b | 8.0726(14) Å |
| c | 16.005(3) Å |
| α | 90° |
| β | 98.947(3)° |
| γ | 90° |
| Volume | 2588.3(8) ų |
| Z | 8 |
| **Data for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole.[1][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and characterization of Tcz. The following sections provide standardized protocols for key experiments.
Synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine
This protocol is based on a catalyst-free aromatic nucleophilic substitution reaction.
Materials:
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Carbazole
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Sodium hydride (NaH)
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Cyanuric chloride or Cyanuric fluoride
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Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Petroleum ether
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Ethyl acetate
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, add carbazole and sodium hydride.
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Add anhydrous DMF or THF to the flask and stir the mixture.
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Carefully add cyanuric chloride or cyanuric fluoride to the reaction mixture.
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Stir the reaction mixture at room temperature for a specified duration (e.g., 8-12 hours).
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Quench the reaction by adding water.
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Extract the product with dichloromethane.
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Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
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Further purification can be achieved by recrystallization or sublimation.
Characterization Techniques
A general workflow for the characterization of organic electronic materials like Tcz is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To confirm the molecular structure of the synthesized compound.
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Protocol: Dissolve a small amount of the purified Tcz in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Mass Spectrometry (MS):
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Purpose: To determine the molecular weight and confirm the elemental composition.
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Protocol: Analyze the purified Tcz using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., ESI or MALDI).
Thermogravimetric Analysis (TGA):
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Purpose: To evaluate the thermal stability of the material.
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Protocol: Place a small amount of the sample in a TGA instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy:
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Purpose: To investigate the optical properties of the material.
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Protocol:
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Solution: Dissolve the sample in a suitable solvent (e.g., toluene) to prepare a dilute solution. Record the absorption and emission spectra using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
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Thin Film: Deposit a thin film of the material onto a quartz substrate (e.g., by spin-coating or thermal evaporation). Record the absorption and emission spectra of the film.
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Cyclic Voltammetry (CV):
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Purpose: To determine the HOMO and LUMO energy levels.
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Protocol:
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Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).
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Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
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Scan the potential and record the resulting current to obtain a cyclic voltammogram.
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Determine the onset oxidation (Eox) and reduction (Ered) potentials.
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Calculate the HOMO and LUMO energy levels using the following empirical formulas:
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EHOMO = -[Eox(onset) - E1/2(ferrocene) + 4.8] eV
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ELUMO = -[Ered(onset) - E1/2(ferrocene) + 4.8] eV
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Structure-Property Relationship
The fundamental properties of Tcz are intrinsically linked to its molecular structure. The interplay between the electron-donating carbazole units and the electron-accepting triazine core dictates its electronic and photophysical behavior.
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Charge Transport: The carbazole moieties act as hole-transporting units, while the triazine core facilitates electron transport. This bipolar nature makes Tcz a promising material for various electronic devices, including organic light-emitting diodes (OLEDs).
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Thermal Stability: The rigid and symmetric molecular structure of Tcz contributes to its high thermal stability, which is a crucial requirement for device longevity and performance under operational stress.
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Photophysical Properties: The intramolecular charge transfer (ICT) character from the carbazole donors to the triazine acceptor influences the absorption and emission properties. The degree of twist between the carbazole and triazine units can affect the extent of this charge transfer and, consequently, the emission color and efficiency.
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Electrochemical Properties: The electron-donating nature of the carbazole units determines the Highest Occupied Molecular Orbital (HOMO) energy level, while the electron-accepting triazine core dictates the Lowest Unoccupied Molecular Orbital (LUMO) energy level. The resulting electrochemical band gap is a key parameter for its application in electronic devices.
Conclusion
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine is a fascinating organic semiconductor with a unique combination of properties stemming from its well-defined molecular architecture. This technical guide has provided a detailed overview of its fundamental characteristics, including its synthesis, physicochemical properties, and the relationship between its structure and performance. The provided experimental protocols offer a standardized approach for its synthesis and characterization, which will be beneficial for researchers aiming to explore its potential in various applications, from organic electronics to other emerging technologies. Further research focusing on obtaining precise crystallographic data and detailed photophysical parameters for Tcz will undoubtedly provide deeper insights into its behavior and pave the way for its optimized use in next-generation devices.
